Simotinib

Catalog No.
S547966
CAS No.
944258-89-3
M.F
C25H26ClFN4O4
M. Wt
500.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simotinib

CAS Number

944258-89-3

Product Name

Simotinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine

Molecular Formula

C25H26ClFN4O4

Molecular Weight

500.9 g/mol

InChI

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30)

InChI Key

OXWUWXCJDBRCCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6

Solubility

Soluble in DMSO, not in water

Synonyms

N-(3-chloro-4-fluorophenyl)-6-(2-(5, 8-dioxa-11-azadispiro(2.0.4.3)undec-11-yl)ethoxy)-7-methoxy-4-quinazolinamine, simotinib

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6

Description

The exact mass of the compound Simotinib is 500.16266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simotinib is a novel small molecule compound classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily designed to target and inhibit the activity of the epidermal growth factor receptor, which is often overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC). The molecular formula of simotinib is C25H27Cl2FN4O4, and it has been evaluated for its efficacy in patients with advanced NSCLC harboring specific mutations in the epidermal growth factor receptor gene

Starting from appropriate precursors. Although specific synthetic routes are proprietary, general approaches include:

  • Formation of Key Intermediates: Initial steps involve the synthesis of quinazoline derivatives, which serve as core structures.
  • Substitution Reactions: Introduction of various functional groups through electrophilic substitution or nucleophilic attack to enhance biological activity.
  • Purification: Final products are purified using techniques such as crystallization or chromatography to achieve pharmaceutical-grade purity .

In vitro studies have demonstrated that simotinib exhibits potent activity against human A431 tumor cells, which express high levels of the epidermal growth factor receptor. The half-maximal inhibitory concentration (IC50) for simotinib on the epidermal growth factor receptor is reported to be approximately 19.9 nM

Reveal That Simotinib Upregulates ..." class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/S1347436715303438" rel="nofollow noopener" target="_blank"> . Additionally, it has been noted that common adverse effects include gastrointestinal disturbances and skin reactions, similar to those observed with other epidermal growth factor receptor inhibitors .

Simotinib is primarily investigated for its application in treating non-small cell lung cancer, especially in patients with specific epidermal growth factor receptor mutations. Its use extends to other malignancies where the epidermal growth factor receptor plays a critical role in tumorigenesis. Clinical trials have shown promising results regarding its safety and efficacy profile in advanced cancer settings .

Simotinib belongs to a class of compounds known as epidermal growth factor receptor tyrosine kinase inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ErlotinibReversible inhibitorFirst-generation inhibitor; used for NSCLC
GefitinibReversible inhibitorFirst approved EGFR inhibitor; effective for specific mutations
AfatinibIrreversible inhibitorCovalent binding; broader spectrum against multiple mutations
OsimertinibIrreversible inhibitorDesigned for T790M mutation; highly selective
DacomitinibIrreversible inhibitorMulti-kinase inhibition; effective against resistant tumors

Simotinib's unique aspect lies in its selective inhibition profile and favorable pharmacokinetics, making it a promising candidate for further development in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

500.1626612 g/mol

Monoisotopic Mass

500.1626612 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58K797D5IK

Wikipedia

Sim-6802

Dates

Modify: 2024-02-18
1: Zhu Q, Liu Z, Li P, Cheng Z. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells. Drug Metab Pharmacokinet. 2014;29(4):317-24. Epub 2014 Feb 11. PubMed PMID: 24522198.
2: He L, Li S, Xie F, Cheng Z, Ran L, Liu X, Yu P. LC-ESI-MS/MS determination of simotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Feb 1;947-948:168-72. doi: 10.1016/j.jchromb.2013.12.021. Epub 2013 Dec 27. PubMed PMID: 24440798.
3: Li N, Han X, Du P, Song Y, Hu X, Yang S, Shi Y. Development and validation of a UPLC-MS/MS assay for the quantification of simotinib in human plasma. Anal Bioanal Chem. 2014 Feb;406(6):1799-805. doi: 10.1007/s00216-013-7570-1. Epub 2014 Jan 10. PubMed PMID: 24408299.

Explore Compound Types